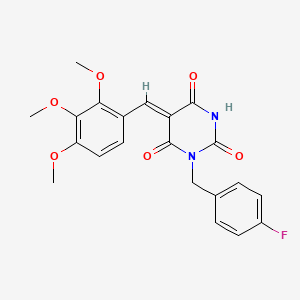![molecular formula C11H15NO2S B6131017 N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying various biological processes.
作用機序
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This process can lead to changes in chromatin structure and gene expression. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have other mechanisms of action, such as inhibiting the activity of DNA methyltransferases and modulating the activity of transcription factors.
Biochemical and Physiological Effects:
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its role as a histone deacetylase inhibitor, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in lab experiments is its ability to selectively inhibit histone deacetylases, which can lead to changes in gene expression without affecting other cellular processes. However, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can also have off-target effects and may inhibit other enzymes or signaling pathways. Additionally, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-{2-[4-(methylthio)phenoxy]ethyl}acetamide. One area of interest is the development of new cancer therapies based on N-{2-[4-(methylthio)phenoxy]ethyl}acetamide's ability to alter gene expression. Another area of interest is the use of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new drugs that target histone deacetylases and other epigenetic regulators based on the structure of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide.
合成法
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be synthesized through a series of chemical reactions starting with 4-(methylthio)phenol and ethyl chloroacetate. The reaction involves the use of a base catalyst and a solvent such as dimethyl sulfoxide or acetonitrile. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the main uses of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide is as a histone deacetylase inhibitor, which can alter gene expression and potentially lead to the development of new cancer therapies. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-(4-methylsulfanylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9(13)12-7-8-14-10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOHCEYXHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)